1-methyl-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-1H-indole-6-carboxamide
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Overview
Description
1-methyl-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-1H-indole-6-carboxamide is a complex organic compound that features a benzodiazepine core fused with an indole moiety
Preparation Methods
The synthesis of 1-methyl-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-1H-indole-6-carboxamide involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the benzodiazepine core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-methyl-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate neurotransmitter receptors.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Similar compounds to 1-methyl-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-1H-indole-6-carboxamide include other benzodiazepine derivatives and indole-based compounds. These compounds share structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of a benzodiazepine core with an indole moiety and a methylsulfanyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-methyl-N-[3-(2-methylsulfanylethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-7-yl]indole-6-carboxamide |
InChI |
InChI=1S/C22H22N4O3S/c1-26-9-7-13-3-4-14(11-19(13)26)20(27)23-15-5-6-17-16(12-15)21(28)25-18(8-10-30-2)22(29)24-17/h3-7,9,11-12,18H,8,10H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) |
InChI Key |
NLNBXHMCUFBREK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)C(NC4=O)CCSC |
Origin of Product |
United States |
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